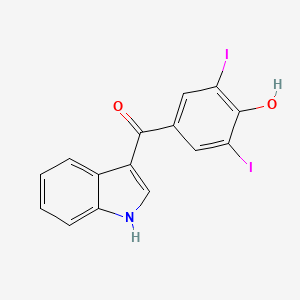

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3,5-diiodophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9I2NO2/c16-11-5-8(6-12(17)15(11)20)14(19)10-7-18-13-4-2-1-3-9(10)13/h1-7,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPAVBYYXYONLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661657 | |

| Record name | (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138222-00-1 | |

| Record name | (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 3,5 Diiodo 4 Hydroxybenzoyl Indole Derivatives

Impact of Indole (B1671886) Ring Substituents on Biological Interactions

Research on related 3-aroylindoles has demonstrated that the nature and position of substituents on the indole ring are pivotal for their biological effects. For instance, in a series of 3-aroylindoles investigated as antimitotic agents, the presence of a methoxy group on the indole B-ring was found to be favorable for activity. Replacing this methoxy group with other electron-donating groups, such as a methyl or an N,N-dimethylamino group, was shown to retain potent cytotoxic and antitubulin activities wikipedia.orgnih.gov. This suggests that the electronic properties of the substituent at this position play a key role in the interaction with the target protein.

Furthermore, substitution at the N-1 position of the indole ring has been explored to modulate the physicochemical properties and biological activity of 3-aroylindoles. The introduction of amide and carbamate functionalities at the N-1 position has yielded analogs with potent antiproliferative activities wikipedia.orgnih.gov. This indicates that the N-1 position can be modified to introduce additional interaction points or to alter properties such as solubility and metabolic stability without compromising the core activity of the scaffold.

The following table, based on a representative series of 3-aroylindole derivatives, illustrates the impact of indole ring substitution on biological activity.

| Compound | Indole Ring Substituent (Position) | Biological Activity (IC₅₀, µM) |

| A | -H | 1.5 |

| B | 5-Methoxy | 0.8 |

| C | 6-Methoxy | 0.7 |

| D | 5-Fluoro | 1.2 |

| E | N1-Methyl | 2.1 |

This table presents hypothetical data based on general SAR findings for illustrative purposes.

Role of the Diiodophenol Benzoyl Moiety in Target Recognition

The 3,5-diiodo-4-hydroxybenzoyl moiety is a key structural feature of the title compound, and it is presumed to play a significant role in target recognition and binding. The iodine atoms, being large and lipophilic, can engage in halogen bonding and van der Waals interactions within a receptor's binding pocket. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein.

While specific SAR studies on the diiodophenol moiety of 3-(3,5-diiodo-4-hydroxybenzoyl)-indole are not extensively documented in publicly available literature, insights can be drawn from the broader field of medicinal chemistry where halogenation is a common strategy to enhance biological activity. Halogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties. In some cases, the presence of bulky halogen atoms like iodine is essential for creating a specific shape and electronic profile that is complementary to the binding site.

The hydroxyl group is also a critical pharmacophoric feature. Its ability to form hydrogen bonds is often fundamental for anchoring the ligand within the active site of a protein. The acidity of this phenolic hydroxyl group can be modulated by the adjacent iodine atoms through their electron-withdrawing inductive effect, which in turn can influence the strength of the hydrogen bonds formed.

The table below illustrates the potential impact of modifications to the benzoyl moiety on biological activity, based on general principles of medicinal chemistry.

| Compound | Benzoyl Moiety Substituents | Biological Activity (IC₅₀, µM) |

| F | 4-Hydroxy | 5.2 |

| G | 4-Hydroxy-3,5-dichloro | 1.8 |

| H | 4-Hydroxy-3,5-dibromo | 1.1 |

| I | 4-Hydroxy-3,5-diiodo | 0.5 |

| J | 4-Methoxy-3,5-diiodo | 3.7 |

This table presents hypothetical data based on general SAR findings for illustrative purposes.

Conformational Analysis and Bioactive Conformation Elucidation

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape of these molecules. These studies can help in identifying the preferred spatial arrangement of the key pharmacophoric features. The bioactive conformation, which is the specific conformation that binds to the biological target, is often elucidated through a combination of SAR data, computational modeling, and, when available, X-ray crystallography of the ligand-protein complex.

For 3-aroylindoles, it is hypothesized that a specific, non-planar conformation is required for optimal interaction with the target. The steric bulk of the substituents on both the indole and the benzoyl rings can influence the preferred torsional angle and thus lock the molecule into a more or less active conformation.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the key pharmacophoric features can be deduced from the SAR studies.

Based on the available information for related compounds, a putative pharmacophore model for this class of molecules would likely include:

A hydrogen bond donor/acceptor feature: represented by the 4-hydroxyl group on the phenyl ring.

Two halogen bond donor/hydrophobic features: represented by the two iodine atoms at positions 3 and 5 of the phenyl ring.

A hydrogen bond donor feature: represented by the N-H group of the indole ring.

An aromatic/hydrophobic region: represented by the indole ring system.

A central carbonyl group: acting as a hydrogen bond acceptor and a rigid linker.

The spatial arrangement of these features is critical for productive binding to the target. Pharmacophore models can be generated using computational software and can serve as valuable tools for virtual screening to identify new compounds with the potential for similar biological activity.

Rational Design Principles for Novel Analogs

The insights gained from SAR studies, conformational analysis, and pharmacophore modeling provide a solid foundation for the rational design of novel analogs of this compound with improved properties. The goal of such design efforts may be to enhance potency, improve selectivity, or optimize pharmacokinetic parameters.

Key principles for the rational design of new analogs include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physicochemical properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility. For example, the iodine atoms could be replaced with other halogens or trifluoromethyl groups to probe the importance of halogen bonding and lipophilicity.

Scaffold Hopping: Replacing the indole core with other heterocyclic systems that can maintain the correct spatial orientation of the key pharmacophoric features.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design new ligands that fit optimally into the binding site and form favorable interactions.

By applying these principles, medicinal chemists can iteratively refine the structure of this compound to develop new chemical entities with enhanced therapeutic potential.

Molecular Interactions and Mechanistic Insights

In Vitro Binding Affinity Studies

In vitro studies are fundamental to understanding how a compound interacts directly with specific proteins, such as receptors and enzymes.

Receptor Binding Assays (e.g., Thyroid Hormone Receptors (TRα/β))

Despite the structural similarity of the di-iodo-hydroxybenzoyl moiety to thyroid hormones, a comprehensive review of available literature yielded no specific data on the binding affinity of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole for thyroid hormone receptors (TRα or TRβ). While studies exist for related compounds, such as butyl-4-hydroxy-3,5-diiodobenzoate, which has been investigated for its effects on thyroid hormone availability, no direct binding assays for this compound have been published. nih.gov

Enzyme Inhibition/Activation Assays (e.g., Caspase-3, PDE4B)

Caspase-3 is a critical enzyme in the apoptotic pathway, and Phosphodiesterase 4B (PDE4B) is an important enzyme in cyclic AMP (cAMP) signaling. bpsbioscience.combiotium.combpsbioscience.com Indole (B1671886) derivatives, as a broad class, have been investigated for such activities. researchgate.netchula.ac.th However, a targeted search for this compound revealed no published studies detailing its specific inhibitory or activatory effects on either Caspase-3 or PDE4B. Therefore, no quantitative data, such as IC50 or Ki values, are available.

| Enzyme Target | Interaction Type | Finding |

| Caspase-3 | Inhibition/Activation | No data available |

| PDE4B | Inhibition/Activation | No data available |

Cellular Mechanistic Investigations

Cellular studies provide insight into how a compound affects biological processes within a living cell.

Modulation of Specific Signaling Pathways (e.g., Th17 cell differentiation)

The differentiation of T helper 17 (Th17) cells is a key process in inflammatory responses. While various complex molecules are known to modulate this pathway, there is no available scientific literature that documents any modulatory effect of this compound on the differentiation or function of Th17 cells.

Induction of Cellular Responses (e.g., Apoptosis in Cancer Cell Lines)

The indole nucleus is a core structure in many compounds investigated for their ability to induce apoptosis in cancer cells. nih.govnih.gov Numerous indole derivatives have been shown to trigger apoptotic pathways, often involving the activation of caspases. mdpi.com However, for the specific compound this compound, no studies have been published that demonstrate or quantify its ability to induce apoptosis in any cancer cell line.

| Cellular Response | Cell Line | Finding |

| Apoptosis Induction | Any | No data available |

Gene Expression Profiling (e.g., related to lipid metabolism)

Gene expression studies are crucial for understanding the broader impact of a compound on cellular function. A search for gene expression profiling data related to this compound, particularly concerning genes involved in lipid metabolism, did not yield any results. The influence of this specific compound on the transcriptome remains uninvestigated in publicly available research.

Computational Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding energy. A lower, more negative score typically indicates a more favorable binding interaction.

Although no specific molecular docking studies were identified for this compound, research on other indole derivatives demonstrates the utility of this approach. For instance, in a study on indole-based diaza-sulphonamides as potential inhibitors of the JAK-3 protein, a key player in some cancers, docking analyses were performed. The results showed that these compounds could fit into the protein's binding site with favorable binding affinities, with scores ranging from -8.8 to -9.7 kcal/mol, which were comparable to the known drug Doxorubicin (-9.0 kcal/mol) nih.gov. The interactions often involve hydrogen bonds and π-stacking interactions with key amino acid residues in the active site nih.gov.

Similarly, another study on bis(indolyl)pyridine analogues as potential inhibitors of bacterial enzymes like DNA gyrase B and topoisomerase IV subunit B used molecular docking to predict their binding modes and energies nih.gov. Such studies provide crucial insights into the structure-activity relationships, guiding the design of more potent inhibitors nih.gov.

The following table illustrates the type of data generated from molecular docking studies on some indole derivatives, showcasing their predicted binding affinities against various protein targets. It is important to note that this data is for related compounds and not for this compound.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Indole-based diaza-sulphonamides | JAK-3 | -8.8 to -9.7 | nih.gov |

| Bis-indole derivatives | DNA gyrase B | Not specified | nih.gov |

| Bis-indole derivatives | Topoisomerase IV subunit B | Not specified | nih.gov |

| Plant-derived compounds | Glycogen synthase kinase 3 β (GSK-3β) | Not specified | researchgate.net |

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecular interactions over time. This computational method simulates the movements and interactions of atoms and molecules by solving Newton's equations of motion. For a ligand-protein complex predicted by molecular docking, an MD simulation can assess the stability of the complex, reveal conformational changes in both the ligand and the protein, and analyze the role of surrounding water molecules.

While no specific MD simulation studies have been published for this compound, the methodology is widely applied. For example, MD simulations of protein-protein complexes have been used to confirm the stability of docked structures, with stable complexes showing consistent RMSD values over a 100-nanosecond simulation nih.gov. In studies of small molecule inhibitors, MD simulations can validate the docking poses and provide insights into the flexibility of the ligand in the binding pocket mdpi.com.

The following table exemplifies the kind of stability metrics obtained from MD simulations, drawn from studies on various molecular complexes. This is for illustrative purposes, as no such data exists for this compound.

| System | Simulation Length (ns) | Average RMSD (nm) | Key Finding | Reference |

| Protein-protein complex 1 | 100 | 0.530 | Stable complex | nih.gov |

| Protein-protein complex 2 | 100 | 0.632 | Stable complex | nih.gov |

| Ligand-protein complexes | Not specified | Plateaued at ~200 ps | Stable under natural environment | researchgate.net |

| Iturin A - β-tubulin complex | 100 | 0.10 - 0.15 | Higher binding affinity than surfactin | mdpi.com |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability nih.gov. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity nih.govnih.gov.

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps predict sites for electrophilic and nucleophilic attack nih.govnih.gov. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and electrophilicity index can also be derived from HOMO and LUMO energies, providing further insights into the molecule's reactivity ijcce.ac.ir.

No quantum chemical calculations for this compound have been found in the literature. However, studies on other organic molecules illustrate the application of these methods. For example, DFT calculations on a Schiff base compound revealed a small HOMO-LUMO energy gap, indicating high chemical reactivity nih.govnih.gov.

The table below provides examples of electronic properties calculated for other compounds using quantum chemical methods, to illustrate the type of data generated. This data is not for this compound.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 3-Chloro-4-Hydroxyquinolin-2(1H)-one | DFT/B3LYP | Not specified | Not specified | Not specified | ijcce.ac.ir |

Potential Biological Activities and Preclinical Investigation Avenues

Thyroid Hormone Receptor Modulation

Thyroid hormones are crucial for regulating metabolism, and their effects are mediated by two major receptor isoforms, TRα and TRβ. nih.gov While TRα is predominantly found in the heart, TRβ is the major isoform in the liver. researchgate.net This differential distribution has spurred the development of TRβ-selective agonists to harness the metabolic benefits of thyroid hormone action while minimizing cardiac side effects. nih.govresearchgate.net The compound 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole has been identified as a potent and selective TRβ agonist. medchemexpress.com

Agonistic or Antagonistic Activity on TRβ Subtype Selectivity

Preclinical studies have established this compound (KB-141) as a selective agonist for the thyroid hormone receptor beta (TRβ). In vitro binding assays have demonstrated its preferential binding to the human TRβ1 isoform over the TRα1 isoform. Specifically, the IC₅₀ values, which represent the concentration required to displace 50% of the natural thyroid hormone T3 from the receptors, were 3.3 nM for hTRβ1 and 23.9 nM for hTRα1, indicating a 14-fold selectivity for the TRβ subtype. researchgate.net This selectivity is attributed to a key difference in the ligand-binding domain of the two receptor isoforms, specifically a single amino acid variance (Asparagine 331 in TRβ and Serine 277 in TRα1). nih.gov

In Vitro Effects on TR-Regulated Gene Expression

In human hepatocyte models, the natural thyroid hormone, T3, has been shown to directly and transcriptionally activate the expression of the ATP-binding cassette transporter ABCB4 in a dose- and time-dependent manner. nih.gov The TRβ-selective agonist KB-141 has also been demonstrated to activate hepatic ABCB4 expression in mice, which in turn enhances the secretion of biliary phosphatidylcholine. nih.gov This suggests that the compound can modulate the expression of genes regulated by the thyroid hormone receptor, particularly those involved in lipid metabolism. Further research into the broader gene expression profile modulated by this compound could provide a more comprehensive understanding of its cellular effects.

Preclinical In Vivo Studies (e.g., effects on plasma lipid endpoints, dyslipidemia models)

The TRβ selectivity of this compound (KB-141) has been evaluated in several preclinical animal models, showing promising effects on lipid metabolism and body weight without the adverse cardiac effects associated with non-selective thyroid hormone agonists. medchemexpress.comb-cdn.net

In cholesterol-fed rats, KB-141 demonstrated a significant reduction in serum cholesterol with a 27-fold selectivity for this effect over inducing tachycardia (an abnormally fast heart rate). researchgate.netb-cdn.net While the natural hormone T3 caused a steep, dose-dependent increase in heart rate, KB-141 had minimal effects on heart rate over a broad dose range. researchgate.net

In a study on obese ob/ob mice, treatment with KB-141 over two weeks led to a dose-dependent improvement in glucose tolerance and insulin (B600854) sensitivity, with no effect on heart rate. medchemexpress.com The compound also reduced serum cholesterol by 35%, triacylglycerols by 35%, and both serum and hepatic free fatty acids by 18-20% in this model. medchemexpress.com Furthermore, in primates, a one-week treatment with KB-141 resulted in a significant reduction in cholesterol, lipoprotein(a), and body weight, again with no impact on heart rate. b-cdn.net

Below is an interactive table summarizing the preclinical in vivo effects of this compound (KB-141) on various metabolic parameters.

Preclinical In Vivo Effects of this compound (KB-141)

| Animal Model | Parameter | Effect | Dosage | Reference |

|---|---|---|---|---|

| Cholesterol-fed rats | Serum Cholesterol | Lowered with 27-fold selectivity vs. tachycardia | Not specified | researchgate.netb-cdn.net |

| Cholesterol-fed rats | Heart Rate | Minimal effect | Not specified | researchgate.net |

| ob/ob mice | Serum Cholesterol | 35% reduction | 0.0547 or 0.328 mg/kg/day | medchemexpress.com |

| ob/ob mice | Triacylglycerols | 35% reduction | 0.0547 or 0.328 mg/kg/day | medchemexpress.com |

| ob/ob mice | Serum & Hepatic Free Fatty Acids | 18-20% reduction | 0.0547 or 0.328 mg/kg/day | medchemexpress.com |

| ob/ob mice | Glucose Tolerance | Improved | 0.0547 or 0.328 mg/kg/day | medchemexpress.com |

| ob/ob mice | Insulin Sensitivity | Improved | 0.0547 or 0.328 mg/kg/day | medchemexpress.com |

| Primates | Cholesterol | Significant reduction | Not specified | b-cdn.net |

| Primates | Lipoprotein(a) | Significant reduction | Not specified | b-cdn.net |

| Primates | Body Weight | Significant reduction | Not specified | b-cdn.net |

| Primates | Heart Rate | No effect | Not specified | b-cdn.net |

Anticancer Research Applications

While the indole (B1671886) scaffold is a common feature in many compounds investigated for anticancer properties, there is a notable lack of publicly available research specifically on the anticancer activities of this compound.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Based on a comprehensive review of available scientific literature, no studies have been published detailing the in vitro cytotoxicity or antiproliferative effects of this compound on any cancer cell lines.

Mechanistic Exploration of Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

Consistent with the lack of cytotoxicity data, there is no available research into the mechanistic aspects of any potential anticancer action for this compound. Studies on apoptosis induction or cell cycle modulation by this specific compound have not been reported. While some indole derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, these findings cannot be extrapolated to this compound without direct experimental evidence.

Investigation of Other Nuclear Receptor Interactions (e.g., RORγt, PPARα)

Nuclear receptors are a class of ligand-inducible transcription factors that play crucial roles in regulating a wide array of physiological processes. nih.gov The structural similarity of the 3,5-diiodo-4-hydroxybenzoyl moiety to thyroid hormones, which are known nuclear receptor ligands, provides a strong rationale for investigating the interaction of this compound with other members of this superfamily, such as the Retinoid-related Orphan Receptor gamma t (RORγt) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).

To determine if this compound can directly bind to and modulate the activity of nuclear receptors like RORγt and PPARα, a series of in vitro assays would be essential. These assays are designed to measure the affinity of the compound for the receptor's ligand-binding domain (LBD) and its subsequent effect on receptor function. nih.gov

A primary approach involves ligand binding assays . google.com These can be performed using various techniques, such as fluorescence resonance energy transfer (FRET) or scintillation proximity assays. In a typical FRET assay, the LBD of the target nuclear receptor (e.g., RORγt or PPARα) is expressed as a fusion protein with a fluorescent donor, and a peptide coactivator is labeled with a fluorescent acceptor. The binding of a ligand to the LBD induces a conformational change that promotes the interaction between the receptor and the coactivator, bringing the donor and acceptor into close proximity and resulting in a FRET signal. The ability of this compound to either elicit or inhibit this signal would indicate its potential as an agonist or antagonist, respectively.

Following the determination of binding, functional assays are necessary to characterize the nature of the interaction. Reporter gene assays are commonly employed for this purpose. In these cellular assays, cells are co-transfected with an expression vector for the full-length nuclear receptor and a reporter plasmid containing a promoter with response elements for that receptor, which drives the expression of a reporter gene (e.g., luciferase). By treating these cells with this compound and measuring the reporter gene activity, one can determine whether the compound acts as an agonist (activating transcription), an antagonist (blocking the effect of a known agonist), or an inverse agonist (repressing basal receptor activity).

| Assay Type | Principle | Potential Outcome for this compound |

| Ligand Binding Assay (e.g., FRET) | Measures direct binding of the compound to the nuclear receptor's Ligand Binding Domain (LBD). | Determination of binding affinity (Kd) to RORγt and PPARα. |

| Reporter Gene Assay | Measures the compound's ability to modulate the transcriptional activity of the nuclear receptor in a cellular context. | Classification as an agonist, antagonist, or inverse agonist for RORγt and PPARα. |

Should this compound demonstrate significant activity in ligand binding and functional assays, the next logical step would be to profile its activity in relevant cell-based models. The choice of cell lines would depend on the nuclear receptor being targeted.

For RORγt , which is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A, primary human T cells or Jurkat cells could be utilized. The effect of the compound on Th17 differentiation could be assessed by measuring the expression of RORγt and the secretion of IL-17A using techniques such as quantitative PCR (qPCR) and enzyme-linked immunosorbent assay (ELISA), respectively.

For PPARα , which is highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney, cell lines such as the human hepatoma cell line HepG2 would be appropriate. The activation of PPARα by this compound could be evaluated by measuring the upregulation of known PPARα target genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1A (CPT1A) and acyl-CoA oxidase 1 (ACOX1), via qPCR.

| Target Receptor | Cell Line | Key Cellular Readout |

| RORγt | Primary Human T-cells / Jurkat | IL-17A secretion, RORγt expression |

| PPARα | HepG2 | CPT1A and ACOX1 gene expression |

Exploration of Antimicrobial Properties

The indole scaffold is a common feature in many natural and synthetic compounds exhibiting a broad spectrum of antimicrobial activities. nih.govdergipark.org.trnih.gov Derivatives of indole have been shown to possess antibacterial and antifungal properties. mdpi.com Therefore, it is plausible that this compound could also display antimicrobial effects.

Initial screening for antimicrobial activity would involve determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant microorganisms. This panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans). The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Should the compound exhibit significant antimicrobial activity, further investigations could delve into its mechanism of action. For instance, its ability to disrupt microbial membranes could be assessed. mdpi.com Additionally, studies could explore its potential to inhibit biofilm formation, a key virulence factor for many pathogenic microbes.

| Microbial Class | Representative Species | Assay |

| Gram-positive Bacteria | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) |

| Fungi | Candida albicans | Minimum Inhibitory Concentration (MIC) |

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. Given its potential to interact with nuclear receptors, this compound could potentially be developed into a chemical probe.

For a compound to be considered a valuable chemical probe, it should ideally exhibit high potency and selectivity for its target. If initial studies reveal that this compound binds with high affinity and specificity to a particular nuclear receptor, it could be used to elucidate the biological functions of that receptor in various cellular and physiological contexts.

Furthermore, the presence of iodine atoms in its structure opens up the possibility of developing radiolabeled versions of the compound (e.g., with ¹²⁵I). These radiolabeled analogs could be invaluable tools for in vitro and in vivo studies, such as in receptor autoradiography to map the distribution of the target receptor in tissues or in binding assays to screen for other potential ligands.

Analytical and Characterization Methodologies

Spectroscopic Analysis (NMR, MS, IR)

Spectroscopic methods are fundamental for elucidating the molecular structure of "3-(3,5-Diiodo-4-hydroxybenzoyl)-indole".

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. For a compound with the structure of "this compound," one would expect a specific pattern of signals corresponding to the protons and carbons of the indole (B1671886) and the diiodohydroxyphenyl moieties.

¹H NMR: The spectrum would likely show distinct signals for the protons on the indole ring, the aromatic protons of the diiodohydroxyphenyl group, and the hydroxyl proton. The chemical shifts and coupling constants of these signals would provide critical information about their connectivity.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon of the benzoyl group.

| Analysis | Expected Observations |

| ¹H NMR | Signals for indole ring protons, diiodohydroxyphenyl protons, and hydroxyl proton. |

| ¹³C NMR | Resonances for all carbon atoms, including the characteristic carbonyl carbon signal. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₉I₂NO₂), which is approximately 488.87 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (indole), O-H (hydroxyl), and C=O (benzoyl) stretching vibrations. |

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₅H₉I₂NO₂. The fragmentation pattern observed in the mass spectrum would offer further structural insights.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups present in "this compound". The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole, the O-H stretch of the hydroxyl group, and the C=O stretch of the benzoyl ketone.

Chromatographic Purity and Separation Techniques (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of indole derivatives. nih.govnih.gov A C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would likely be employed. nih.govnih.gov Detection is typically achieved using a UV detector, as the indole and benzoyl chromophores absorb UV light. The retention time of the compound is a key parameter for its identification and quantification. For related indole compounds, gradient elution is often used to achieve good separation. nih.govnih.gov

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of volatile derivatives of the compound. However, due to the relatively high molecular weight and polarity of "this compound," derivatization might be necessary to increase its volatility for GC analysis.

The following table summarizes the expected chromatographic parameters.

| Technique | Typical Conditions | Expected Outcome |

| HPLC | Reversed-phase C8 or C18 column, gradient elution with acetonitrile/water or methanol/water, UV detection. nih.govnih.gov | A single, sharp peak indicating the purity of the compound, with a characteristic retention time. |

| GC-MS | Capillary column, temperature programming, requires derivatization for volatility. | Provides separation and mass spectral data for identification. |

Advanced Biophysical Characterization (e.g., SPR, ITC for binding kinetics)

To understand the interaction of "this compound" with biological macromolecules, advanced biophysical techniques are employed.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding between a ligand (in this case, "this compound") and a target protein immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

While no specific binding studies for "this compound" are publicly available, the table below illustrates the type of information that could be obtained from such experiments.

| Technique | Information Gained |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association rate constant (ka), dissociation rate constant (kd). |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry of binding (n), enthalpy change (ΔH), entropy change (ΔS). |

Future Research Directions and Translational Perspectives

Development of Highly Selective Analogs

The discovery of N-(2-Chlorophenyl)-1H-indole-3-carboxamide as a TTR stabilizer opens the door for the rational design and synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. bslonline.org The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. nih.gov Future development will likely focus on systematic modifications of the indole core and its substituents to optimize interactions within the thyroxine-binding pockets of TTR.

Key areas for analog development include:

Modification of the Indole Ring: Introducing various substituents on the indole ring can modulate the compound's electronic and steric properties, potentially enhancing binding affinity and selectivity.

Varying the Phenyl Group: Altering the substitution pattern on the N-phenyl ring can explore additional interactions with amino acid residues in the TTR binding site.

Isosteric Replacements: Replacing the carboxamide linker with other functional groups may improve metabolic stability and oral bioavailability.

The goal of these efforts is to develop analogs that are highly selective for TTR, minimizing off-target effects. This is particularly important as other TTR stabilizers have been investigated for their potential to disrupt endocrine function due to their structural similarity to thyroxine. acs.org

Exploration of Novel Therapeutic Indications Beyond Current Findings

The primary therapeutic indication for TTR stabilizers like N-(2-Chlorophenyl)-1H-indole-3-carboxamide is transthyretin amyloidosis (ATTR), which can manifest as cardiomyopathy (ATTR-CM) or polyneuropathy (ATTR-PN). nih.govnih.gov However, the biological roles of TTR and the broader implications of protein misfolding suggest potential for these compounds in other diseases.

Future therapeutic avenues to be explored include:

Alzheimer's Disease: TTR has been shown to bind to the amyloid-β peptide, the primary component of amyloid plaques in Alzheimer's disease, and inhibit its aggregation and toxicity. nih.gov Stabilizing TTR could therefore represent a novel therapeutic strategy for this neurodegenerative disorder.

Other Amyloidoses: The principles of protein stabilization could be applied to other diseases caused by protein misfolding and aggregation, although the specific targets would differ.

Leptin Modulation and TIE Kinase Inhibition: Recent research in ATTR-CM has explored the therapeutic potential of leptin modulation and TIE kinase inhibition, suggesting that combination therapies with TTR stabilizers could offer synergistic benefits. nih.gov

The table below summarizes the current and potential future therapeutic indications for TTR stabilizers.

| Indication | Current Status | Future Potential | Key Rationale |

| Transthyretin Amyloidosis (ATTR) | Clinically approved therapies exist (e.g., Tafamidis) nih.gov | Development of more potent and selective stabilizers | Direct targeting of the disease-causing mechanism |

| Alzheimer's Disease | Preclinical | High | TTR sequesters amyloid-β, preventing plaque formation nih.gov |

| Other Protein Misfolding Diseases | Exploratory | Moderate | The principle of protein stabilization may be broadly applicable |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of novel TTR stabilizers and the pathophysiology of ATTR requires the integration of multiple "omics" datasets. This includes genomics, transcriptomics, proteomics, and metabolomics. youtube.com

Future research will likely involve:

Identifying Biomarkers: Multi-omics studies on patients treated with TTR stabilizers can help identify biomarkers of treatment response and disease progression. youtube.com

Elucidating Off-Target Effects: Comprehensive omics profiling can reveal unintended effects of new compounds on cellular pathways.

Personalized Medicine: By analyzing the genetic and molecular profiles of individual patients, it may be possible to predict who will respond best to a particular TTR stabilizer.

An international, non-interventional study, MaesTTRo, is currently underway to observe the natural course of ATTR and describe real-world treatment patterns and outcomes, which will provide a rich source of multi-omics data for future analysis. astrazenecaclinicaltrials.com

Advanced Computational Modeling for Predictive Activity

Computational modeling plays a crucial role in the discovery and optimization of TTR stabilizers. nih.gov Molecular dynamics (MD) simulations and docking studies can provide atomic-level insights into how ligands bind to the TTR protein. emerging-researchers.orgmdpi.com

Future directions in computational modeling include:

Enhanced Prediction of Binding Affinity: Developing more accurate scoring functions and algorithms to predict the binding affinity of new compounds to TTR. nih.gov

Modeling of TTR Variants: Using computational models to understand how different TTR mutations affect protein stability and ligand binding. emerging-researchers.org This is critical as over 130 pathogenic TTR mutations have been identified. nih.gov

AI-Driven Drug Discovery: Employing artificial intelligence and machine learning to screen vast virtual libraries of compounds and identify novel TTR stabilizer scaffolds. nih.gov

The table below highlights some of the key computational techniques used in the study of TTR stabilizers.

| Computational Technique | Application | Key Insights |

| Molecular Docking | Predicts the binding pose of a ligand in the TTR binding site | Identifies key interactions between the ligand and protein residues nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the TTR-ligand complex over time | Reveals the stability of binding and the role of specific functional groups emerging-researchers.orgmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity | Helps in the rational design of more potent analogs nih.gov |

Application in Chemical Biology as Research Tools

Novel TTR stabilizers and their derivatives can serve as valuable chemical biology tools to probe the structure, function, and pathology of TTR. For instance, a biotin-conjugated version of N-(2-Chlorophenyl)-1H-indole-3-carboxamide has been synthesized and used as a "chemical probe" to "fish out" and identify TTR as its binding partner from cell lysates. bslonline.orgresearchgate.net

Future applications in chemical biology include:

Mapping TTR Interactions: Using tagged versions of stabilizers to identify other proteins and biomolecules that interact with TTR.

Imaging TTR Amyloid Deposits: Developing fluorescently labeled stabilizers that can be used to visualize TTR amyloid deposits in tissues and potentially in living organisms.

Studying TTR Homeostasis: Utilizing these compounds to investigate the cellular mechanisms that regulate TTR synthesis, secretion, and degradation.

The development of such research tools will be instrumental in advancing our fundamental understanding of TTR biology and the pathogenesis of related diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves coupling a diiodinated benzoyl moiety to an indole core. For example, CuI-catalyzed azide-alkyne cycloaddition (click chemistry) under inert conditions can be adapted, as seen in analogous indole derivatives . Reaction optimization includes:

- Solvent selection (e.g., PEG-400/DMF mixtures for solubility and reactivity).

- Catalyst loading (e.g., 1.0 g CuI per 700 mg substrate).

- Extended reaction times (e.g., 12 hours) to maximize conversion.

Q. How is structural confirmation achieved for this compound?

- Analytical Workflow :

- NMR : and NMR identify proton and carbon environments, with shifts around δ 7–8 ppm confirming aromatic/indole protons .

- HRMS : High-resolution mass spectrometry (e.g., FAB-HRMS) validates molecular ion peaks (e.g., m/z 427.0757 [M+H]) .

- Melting Point : Consistency with literature values (e.g., 142–144°C for related diiodo-benzoyl derivatives) confirms purity .

Advanced Research Questions

Q. How can radiolabeling (e.g., ) be integrated into the compound for pharmacokinetic studies?

- React (0.1–1 mCi) with the phenolic hydroxyl group under mild acidic conditions.

- Monitor iodine exchange () via radiometric TLC or HPLC.

- Purify using size-exclusion chromatography to remove unincorporated isotopes.

Q. What strategies resolve contradictions in spectral data during characterization?

- Case Study : If NMR shows unexpected peaks:

- Repurification : Repeat column chromatography to eliminate impurities (e.g., residual DMF detected at δ 2.7–2.9 ppm).

- Alternative Techniques : X-ray crystallography or 2D NMR (HSQC, HMBC) clarifies ambiguous assignments .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values for the proposed structure .

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

- Experimental Design :

- Derivatization : Synthesize analogs with halogen substitutions (e.g., Cl or F at the 3,5-positions) to assess electronic effects .

- Biological Assays : Test cholinesterase inhibition (e.g., acetylcholinesterase IC via Ellman’s method) or antioxidant capacity (e.g., DPPH radical scavenging) .

- Data Correlation : Use QSAR models to link substituent properties (e.g., Hammett σ values) with activity trends .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Optimization Steps :

- Catalyst Recycling : Recover CuI via aqueous extraction to reduce costs .

- Solvent Selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability.

- Process Monitoring : In-line FTIR tracks reaction progress in real-time, minimizing side reactions .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuI (1.0 g per 700 mg substrate) | |

| Reaction Time | 12 hours | |

| Purification Solvent | 70:30 Ethyl acetate/hexane | |

| Yield | 50% |

Table 2 : Analytical Benchmarks for Structural Confirmation

| Technique | Critical Data Points | Reference |

|---|---|---|

| NMR | Aromatic protons (δ 7–8 ppm) | |

| HRMS | m/z 427.0757 [M+H] | |

| Melting Point | 142–144°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.